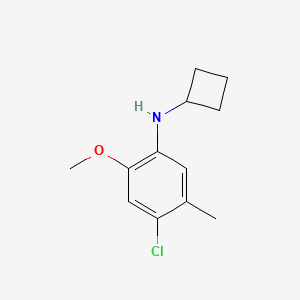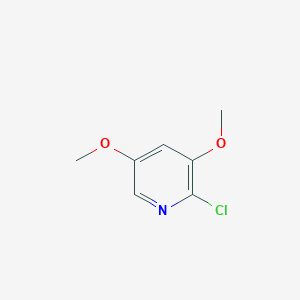![molecular formula C7H13NO3S B12956321 6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B12956321.png)
6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminomethyl)-6-hydroxy-2-thiaspiro[33]heptane 2,2-dioxide is a unique spirocyclic compound characterized by its distinctive spiro[33]heptane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide typically involves multi-step reactions starting from commercially available precursors. One common approach involves the use of 2,2-bis(bromomethyl)-1,3-propanediol as the starting material. The synthesis proceeds through a series of steps including protection of hydroxyl groups, cyclization, and introduction of the amino and hydroxyl functionalities .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the spirocyclic core or the functional groups attached to it.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and can be used to study reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide involves its interaction with molecular targets through its functional groups. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with biological targets, influencing their activity. The spirocyclic core provides a rigid framework that can enhance the compound’s binding affinity and selectivity for specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide: Shares a similar spirocyclic core but differs in the functional groups attached.
6-Amino-2-thiaspiro[3.3]heptane hydrochloride: Another spirocyclic compound with similar structural features but different functional groups.
Uniqueness
6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide is unique due to its specific combination of functional groups and the spirocyclic core. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C7H13NO3S |
|---|---|
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
6-(aminomethyl)-2,2-dioxo-2λ6-thiaspiro[3.3]heptan-6-ol |
InChI |
InChI=1S/C7H13NO3S/c8-3-7(9)1-6(2-7)4-12(10,11)5-6/h9H,1-5,8H2 |
Clé InChI |
WFTNSERQWDEOGK-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(CN)O)CS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


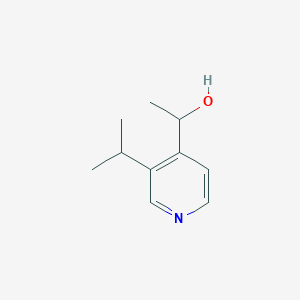

![2-(Benzo[b]thiophen-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12956244.png)


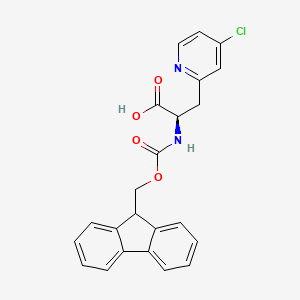

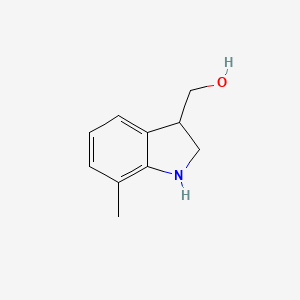
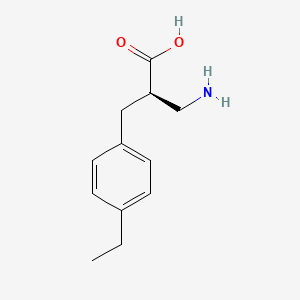
![4-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12956292.png)
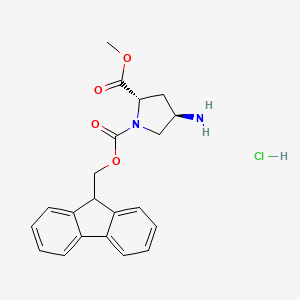
![5-Aminobenzo[d]thiazole-2-carboximidamide](/img/structure/B12956309.png)
